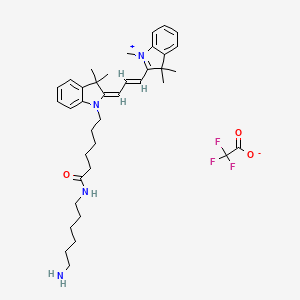
Methyl 5-Chloro-2-methoxy-d3-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-Chloro-2-methoxy-d3-benzoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C9H6D3ClO3 and a molecular weight of 203.64. The presence of deuterium makes it particularly useful in studies involving metabolic pathways and environmental pollutant standards.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-2-methoxy-d3-benzoate typically involves the deuteration of Methyl 5-Chloro-2-methoxybenzoate. This process can be achieved through various methods, including the use of deuterated reagents and solvents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently.
化学反応の分析
Types of Reactions
Methyl 5-Chloro-2-methoxy-d3-benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Methyl 5-Chloro-2-methoxy-d3-benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways in living organisms.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.
作用機序
The mechanism of action of Methyl 5-Chloro-2-methoxy-d3-benzoate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful for studying reaction mechanisms and metabolic pathways. The compound’s unique properties allow it to act as a stable isotope label, providing valuable insights into the dynamics of biological and chemical systems.
類似化合物との比較
Similar Compounds
Methyl 5-Chloro-2-methoxybenzoate: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
Methyl 5-chloro-2-methoxy-3-nitrobenzoate: A related compound with a nitro group, used in different chemical reactions and applications.
Uniqueness
Methyl 5-Chloro-2-methoxy-d3-benzoate is unique due to its deuterium content, which provides enhanced stability and allows for detailed studies of reaction mechanisms and metabolic pathways. This makes it a valuable tool in various fields of scientific research.
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
203.64 g/mol |
IUPAC名 |
methyl 5-chloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |
InChIキー |
HPTHYBXMNNGQEF-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)OC |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


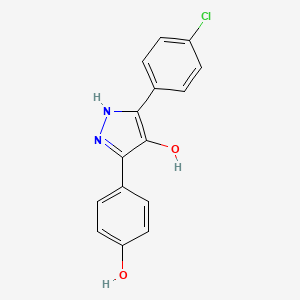

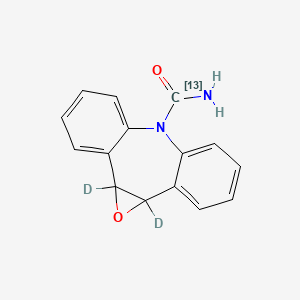
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
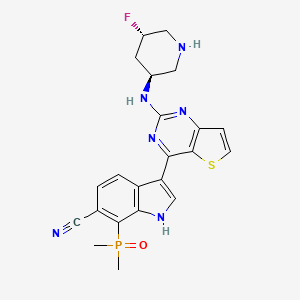


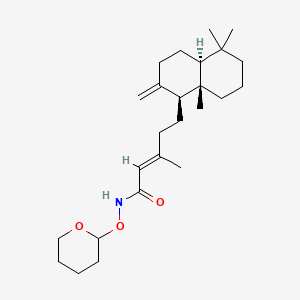
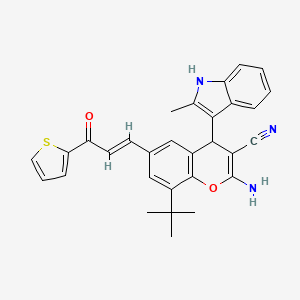



![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
